molecular formula C14H26O B14340899 5-Methyl-2-(3-methylbutyl)oct-2-enal CAS No. 105357-34-4

5-Methyl-2-(3-methylbutyl)oct-2-enal

Cat. No.: B14340899
CAS No.: 105357-34-4
M. Wt: 210.36 g/mol
InChI Key: ZQXVVNNJQHQVBV-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-methylbutyl)oct-2-enal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a double bond and an aldehyde functional group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methylbutyl)oct-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 3-methylbutanal and 5-methyl-2-octenal. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methylbutyl)oct-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic addition reactions may involve reagents such as hydrogen halides (HX) and halogens (X2).

Major Products Formed

    Oxidation: The major product formed is 5-Methyl-2-(3-methylbutyl)octanoic acid.

    Reduction: The major product formed is 5-Methyl-2-(3-methylbutyl)oct-2-enol.

    Substitution: The major products formed depend on the specific electrophile used in the reaction.

Scientific Research Applications

5-Methyl-2-(3-methylbutyl)oct-2-enal has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methylbutyl)oct-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The double bond in the compound also allows for interactions with enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-octenal
  • 3-Methylbutanal
  • 5-Methyl-2-(3-methylbutyl)octanoic acid

Uniqueness

5-Methyl-2-(3-methylbutyl)oct-2-enal is unique due to its specific combination of functional groups and structural features. The presence of both an aldehyde group and a double bond allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

105357-34-4

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

5-methyl-2-(3-methylbutyl)oct-2-enal

InChI

InChI=1S/C14H26O/c1-5-6-13(4)8-10-14(11-15)9-7-12(2)3/h10-13H,5-9H2,1-4H3

InChI Key

ZQXVVNNJQHQVBV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC=C(CCC(C)C)C=O

Origin of Product

United States

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